Nolatrexed-d4 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nolatrexed-d4 Dihydrochloride is a novel folate-based inhibitor of thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis . This compound has shown significant activity against various rodent and human tumor cell lines in vitro and selected tumor models in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

A new synthetic method for Nolatrexed-d4 Dihydrochloride involves three main steps. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide . The final Ullmann reaction employs potassium carbonate instead of sodium hydride, significantly reducing the amount of copper catalysts required . Sodium sulfide solution is used to efficiently remove copper under neutral conditions, ensuring high yield and purity .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Nolatrexed-d4 Dihydrochloride primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include potassium peroxydisulfate, sodium methoxide, potassium carbonate, and sodium sulfide . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from these reactions are intermediates that lead to the final compound, this compound .

Scientific Research Applications

Nolatrexed-d4 Dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.

Biology: Investigated for its potential to inhibit tumor growth in various cancer cell lines.

Medicine: Explored in clinical trials for its efficacy in treating advanced malignancies, including hepatocellular carcinoma and acute lymphoblastic leukemia

Industry: Utilized in the development of new anticancer drugs and therapies.

Mechanism of Action

Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, the enzyme responsible for the terminal step in the de novo synthesis of thymidine nucleotides . By binding to the folate-binding site of the enzyme, it prevents the formation of thymidine monophosphate from deoxyuridine monophosphate, thereby inhibiting DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Raltitrexed: Another folate-based thymidylate synthase inhibitor used in cancer therapy.

Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.

Methotrexate: A classical antifolate that inhibits dihydrofolate reductase, indirectly affecting thymidylate synthase.

Uniqueness

Nolatrexed-d4 Dihydrochloride is unique due to its non-classical structure, which lacks a glutamate moiety, reducing its susceptibility to catabolic degradation and enhancing its specificity for thymidylate synthase . This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Biological Activity

Nolatrexed-d4 dihydrochloride is a deuterated derivative of Nolatrexed, a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine nucleotides necessary for DNA replication and repair. This article explores the biological activity of Nolatrexed-d4, focusing on its mechanism of action, pharmacokinetics, clinical studies, and potential therapeutic applications.

Nolatrexed-d4 exerts its biological effects primarily through the inhibition of thymidylate synthase. By occupying the folate binding site of this enzyme, Nolatrexed-d4 effectively disrupts the de novo synthesis pathway of thymidine nucleotides, leading to a reduction in DNA synthesis and ultimately inducing cell cycle arrest in cancer cells. This mechanism is particularly beneficial in targeting rapidly dividing tumor cells, making Nolatrexed-d4 a candidate for cancer therapy research.

Pharmacokinetics

The pharmacokinetic profile of Nolatrexed-d4 has been studied in various clinical trials. Key findings include:

- Half-life : The half-life of Nolatrexed-d4 ranges from 173 minutes (43 to 784 minutes) depending on the dosage administered .

- Clearance : Plasma clearance rates decrease with increasing doses, indicating nonlinear pharmacokinetics. For example, clearance rates were observed to drop from 151 mL/min/m² at lower doses to 49 mL/min/m² at higher doses .

- Excretion : Approximately 18% of the dose is excreted unchanged in urine, with plasma concentrations showing significant variability based on dosage and administration schedule .

Clinical Studies and Efficacy

Several clinical studies have evaluated the efficacy and safety profile of Nolatrexed-d4:

- Phase I Trials : A multicenter trial established a maximum tolerated dose (MTD) of 904 mg/m²/day administered via continuous infusion over five days. Notable toxicities included neutropenia and mucositis, but these were generally reversible. A partial response was observed in a patient with metastatic colorectal cancer .

- Phase II Trials : In patients with hepatocellular carcinoma, Nolatrexed-d4 was administered at 795 mg/m²/day over five days. Results indicated that 8% achieved a partial response, while 54% had stable disease. The median survival was reported at 7 months among those who completed two cycles .

- Combination Studies : Research has shown that Nolatrexed-d4 can be effectively combined with other chemotherapeutic agents such as paclitaxel. In vitro studies demonstrated synergistic effects when administered sequentially under specific schedules .

Case Study 1: Metastatic Colorectal Cancer

A patient treated with Nolatrexed-d4 as part of a Phase I trial exhibited a partial response lasting three months. This highlights the potential effectiveness of Nolatrexed-d4 in managing advanced malignancies where conventional therapies may fail .

Case Study 2: Hepatocellular Carcinoma

In a Phase II study involving patients with unresectable hepatocellular carcinoma, two patients achieved significant responses allowing for surgical resection with curative intent after treatment with Nolatrexed-d4 .

Comparative Analysis

The following table summarizes the biological activity and characteristics of Nolatrexed-d4 compared to other similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Nolatrexed | Inhibits thymidylate synthase | Non-deuterated form; primary focus on thymidine nucleotide synthesis |

| Raltitrexed | Inhibits thymidylate synthase | Used in cancer therapy; less potent than Nolatrexed |

| Pemetrexed | Multi-targeted antifolate | Inhibits multiple enzymes involved in folate metabolism |

| Methotrexate | Inhibits dihydrofolate reductase | Broader mechanism affecting multiple pathways |

Nolatrexed-d4 stands out due to its deuterated structure, enhancing its metabolic stability and providing insights into its pharmacodynamics compared to non-deuterated analogs.

Properties

Molecular Formula |

C14H12N4OS |

|---|---|

Molecular Weight |

288.36 g/mol |

IUPAC Name |

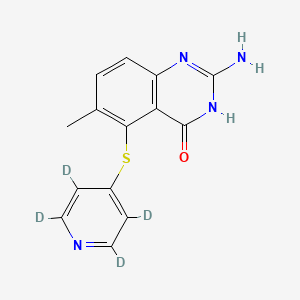

2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |

InChI Key |

XHWRWCSCBDLOLM-UGWFXTGHSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H] |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.